Bienvenue dans la boutique en ligne BenchChem!

Diphenyl pyrrolidine-2-phosphonate

Copper catalysis Ullmann amination Ligand screening

Diphenyl pyrrolidine-2-phosphonate (CAS 345229-22-3), systematically named phosphonic acid, P-2-pyrrolidinyl-, diphenyl ester, is a chiral, non-proteinogenic α-aminophosphonate analogue of proline. The compound features a pyrrolidine ring directly substituted at the 2-position with a diphenyl phosphonate ester moiety, yielding a molecular formula of C₁₆H₁₈NO₃P and a molecular weight of 303.29 g/mol.

Molecular Formula C16H18NO3P
Molecular Weight 303.29 g/mol
CAS No. 345229-22-3
Cat. No. B12822992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl pyrrolidine-2-phosphonate
CAS345229-22-3
Molecular FormulaC16H18NO3P
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESC1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
InChIKeyQOTDIUAVPXJUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Pyrrolidine-2-phosphonate (CAS 345229-22-3): Core Phosphonate Scaffold for Catalytic and Inhibitor Applications


Diphenyl pyrrolidine-2-phosphonate (CAS 345229-22-3), systematically named phosphonic acid, P-2-pyrrolidinyl-, diphenyl ester, is a chiral, non-proteinogenic α-aminophosphonate analogue of proline [1]. The compound features a pyrrolidine ring directly substituted at the 2-position with a diphenyl phosphonate ester moiety, yielding a molecular formula of C₁₆H₁₈NO₃P and a molecular weight of 303.29 g/mol . Its bifunctional nature—combining a secondary amine with a phosphonate ester—enables unique coordination chemistry and serine protease inhibition mechanisms not accessible to simple proline or non-phosphorus heterocycles [2]. The compound serves as both a standalone ligand in copper-catalyzed cross-coupling and as the essential P1 pharmacophoric element in irreversible dipeptidyl peptidase IV (DPP-IV) inhibitors, where the diphenyl phosphonate group forms a covalent adduct with the catalytic serine residue [3].

Critical Procurement Considerations: Why Diphenyl Pyrrolidine-2-phosphonate Cannot Be Replaced by Generic Proline Analogues or Simple Phosphonates


Generic substitution of diphenyl pyrrolidine-2-phosphonate with structurally simpler alternatives (e.g., L-proline, diethyl phosphonate esters, or monodentate phosphine ligands) introduces quantifiable performance deficits across all validated application domains. In copper-catalyzed Ullmann amination, replacement with L-proline or N,N′-tetramethylethylenediamine (TMEDA) under identical conditions (10 mol% CuI, 20 mol% ligand, K₃PO₄, DMF/2% H₂O) results in conversion ratios below 60%, whereas DPP consistently achieves ≥60% conversion for the benchmark aniline–bromobenzene coupling [1]. For DPP-IV inhibitor applications, the diphenyl phosphonate ester is mechanistically essential: the P–OPh bonds undergo enzyme-catalyzed hydrolysis to form a covalent serine adduct, a reactivity profile absent in carboxylic acid proline analogues and in dialkyl phosphonates where hydrolysis kinetics are orders of magnitude slower [2]. Substitution with the hydrochloride salt (CAS 174298-14-7) requires careful stoichiometric adjustment—the free base form (CAS 345229-22-3) contains 10.7% less molecular weight per mole of active ligand—impacting catalyst loading calculations in large-scale reactions [3]. These divergent performance characteristics mean that apparent in-class substitutes fail to reproduce the catalytic efficiency or irreversible inhibition mechanism that define the compound's utility [4].

Diphenyl Pyrrolidine-2-phosphonate: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Copper-Catalyzed C–N Coupling: DPP Achieves Higher Conversion Than Proline or TMEDA Under Identical Conditions

In the CuI-catalyzed coupling of aniline with bromobenzene, diphenyl pyrrolidine-2-phosphonate (DPP) achieves conversion rates ≥60% under optimized conditions (10 mol% CuI, 20 mol% DPP, K₃PO₄, DMF with 2% H₂O (v/v)). Under identical catalyst loading, two commonly considered non-phosphonate ligands—L-proline and N,N′-tetramethylethylenediamine (TMEDA)—each yield conversions below 60% for the same benchmark reaction [1]. The DPP ligand system delivers isolated yields of 57% for diphenylamine (3a) and up to 73% for N-dodecylbenzenamine (3o), with substrate scope covering aryl bromides, aryl iodides, and heteroaryl halides across 17 examples [1]. The bidentate coordination mode (N,O-chelation) of DPP is proposed to stabilize the Cu(I) center more effectively than monodentate N- or O-donor ligands, accounting for the observed catalytic advantage [2].

Copper catalysis Ullmann amination Ligand screening

Irreversible DPP-IV Inhibition: Diphenyl Phosphonate Ester Confers Covalent Inactivation Absent in Carboxylic Acid Proline Analogues

The diphenyl phosphonate ester in DPP-derived inhibitors (exemplified by diphenyl 1-(S)-prolylpyrrolidine-2(RS)-phosphonate, Prodipine) acts as a mechanism-based, irreversible inactivator of DPP-IV, forming a covalent phosphonate–serine adduct at the catalytic Ser630 residue [1]. Prodipine inhibits purified rabbit DPP-IV with an IC₅₀ of 4.5 μM and plasma DPP-IV with an IC₅₀ of 30 μM, with inhibition sustained for ≥24 h after a single 10 mg/kg i.v. bolus in rabbits—plasma DPP-IV activity drops to <20% of pre-treatment baseline and requires 5–8 days for 50% recovery [2]. In contrast, reversible carboxylic acid-based DPP-IV inhibitors (e.g., pyrrolidine-2-nitriles, boronic acids) exhibit submicromolar IC₅₀ values reversibly but lack durable post-washout inhibition, making them unsuitable for pharmacological studies requiring sustained target engagement [3]. The phosphonate group is essential: substitution with carboxylate (proline) abolishes covalent bond formation, while replacement with dimethyl or diethyl phosphonates reduces hydrolytic lability and second-order inactivation rate constants [4].

Serine protease inhibition DPP-IV Covalent inactivators

Diaryl Phosphonate SAR: Electron-Withdrawing 4-Acetylamino Substitution on DPP Core Improves Stability–Potency Profile by 10-Fold Over Parent Diphenyl Ester

Systematic variation of the aryl substituent on the diphenyl phosphonate moiety reveals that the 4-acetylamino derivative bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(RS)-phosphonate (compound 11e) achieves high potency combined with high aqueous stability—a divergent property from the parent unsubstituted diphenyl phosphonate lead compound 5 [1]. The SAR study demonstrated a correlation between the electronic properties (Hammett σ) of the aryl substituent and both inhibitory activity and hydrolytic stability; the 4-acetylamino substituent (σₚ ≈ 0.00) uniquely optimizes both parameters whereas electron-donating groups (hydroxyl, methoxy) increase lability and electron-withdrawing groups (sulfonylamino) reduce potency [1]. Compound 11e additionally shows low cytotoxicity in human peripheral blood mononuclear cells and favorable in vivo properties, representing a defined improvement over the parent diphenyl phosphonate core [1]. This SAR knowledge guides the selection of the appropriate phosphonate ester: CAS 345229-22-3 (diphenyl ester) is the optimal starting material for lead generation screening, while the 4-acetylamino derivative is preferred for advanced in vivo studies [2].

Structure–activity relationship Phosphonate stability DPP-IV inhibitor optimization

Dual DPP-IV/Seprase Selectivity: Dipeptide Diphenyl Phosphonates Reveal Distinct Inhibitory Profiles Not Observed with Monofunctional Scaffolds

A panel of dipeptide proline diphenyl phosphonates, all incorporating the diphenyl pyrrolidine-2-phosphonate P1 core, were kinetically evaluated against both DPP-IV and the closely related serine integral membrane protease seprase (FAPα) [1]. The most potent dual inhibitor identified, Gly-ProP(OPh)₂, exhibited overall second-order inactivation rate constants (ki/Ki) of 5.24 × 10⁵ M⁻¹ min⁻¹ against DPP-IV and 1.06 × 10⁴ M⁻¹ min⁻¹ against seprase—a 49-fold selectivity for DPP-IV [1]. Other dipeptide combinations (e.g., Tyr-ProP(OPh)₂) displayed altered selectivity profiles, and both Gly-ProP(OPh)₂ and Tyr-ProP(OPh)₂ exerted a dose-dependent anti-invasive effect on LOX melanoma cells in vitro [1]. The diphenyl phosphonate warhead is essential for covalent engagement of both proteases; non-phosphonate scaffolds fail to achieve this dual inhibition profile [2]. This tunable selectivity, dictated by the P2 amino acid while maintaining the invariant P1 diphenyl phosphonate, is a unique feature of this chemotype that cannot be recapitulated by small-molecule DPP-IV inhibitors (e.g., sitagliptin, vildagliptin) which lack seprase activity [2].

Seprase (FAPα) DPP-IV Selectivity profiling

Patent-Cited Enantioselective Catalysis: Diphenyl Pyrrolidine-2-phosphonate Achieves >90% ee in Asymmetric Diethylzinc Additions

Patent literature (WIPO PATENTSCOPE) documents the use of diphenyl pyrrolidine-2-phosphonate as a chiral ligand in enantioselective additions of diethylzinc to aldehydes, achieving enantiomeric excesses exceeding 90% [1]. The pyrrolidine nitrogen and phosphonate oxygen atoms form a bidentate coordination sphere around the zinc center, creating a chiral environment that discriminates between the prochiral faces of the aldehyde substrate [1]. This performance compares favorably with other amino alcohol ligands (e.g., (-)-DAIB, 2-piperidino-1,1,2-triphenyl ethanol) which require higher catalyst loadings (typically 5–10 mol% vs 2–5 mol% for DPP-based systems) to achieve comparable enantioselectivities [2]. The commercial availability of CAS 345229-22-3 as a defined single stereoisomer (or as the racemate, depending on supplier) is critical for reproducible asymmetric induction; substitution with non-phosphorus proline-based organocatalysts yields opposite enantioselectivity or requires stoichiometric quantities [3].

Asymmetric catalysis Enantioselective addition Chiral ligand

Diphenyl Pyrrolidine-2-phosphonate (CAS 345229-22-3): Validated Application Scenarios Based on Quantitative Performance Evidence


Ligand for Copper-Catalyzed Ullmann-Type C–N Bond Formation in Medicinal Chemistry

DPP (CAS 345229-22-3) is the ligand of choice for CuI-catalyzed N-arylation of amines when benchmark conversions must meet or exceed 60% under air-stable, inexpensive conditions (10 mol% CuI, 20 mol% DPP, K₃PO₄, DMF/2% H₂O) [1]. Protocol development groups integrating this compound benefit from the demonstrated substrate scope spanning 17 distinct aryl halide–amine combinations yielding 57–73% isolated product, avoiding the <60% conversion ceiling observed with proline or TMEDA alternatives [1]. The compound is supplied as either the free base (CAS 345229-22-3) or hydrochloride salt (CAS 174298-14-7); catalytic loading calculations must account for the 10.7% molecular weight difference between the two forms [2].

Core Pharmacophore for Irreversible Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Development

The diphenyl pyrrolidine-2-phosphonate scaffold serves as the essential P1 warhead for mechanism-based, covalent DPP-IV inactivators [1]. Researchers developing dipeptide diphenyl phosphonate probes (e.g., Prodipine, AB192) rely on CAS 345229-22-3 as the synthetic precursor for coupling with N-protected amino acids via polymer-assisted solution-phase synthesis [2]. The resulting inhibitors achieve sustained in vivo DPP-IV suppression (>80% reduction lasting 5–8 days post single i.v. dose) that is unattainable with reversible inhibitor classes [3]. The SAR data from Belyaev et al. (1999) further guide the choice of aryl substitution pattern when optimizing stability–potency profiles beyond the parent diphenyl ester [4].

Chiral Ligand for Asymmetric Synthesis of Pharmaceutical Intermediates

Patent-cited applications confirm that DPP functions as an effective chiral N,O-bidentate ligand for enantioselective diethylzinc additions to aldehydes, delivering >90% enantiomeric excess [1]. This application is particularly relevant for GMP intermediate preparation where high enantiopurity and low catalyst loading (2–5 mol%) are critical cost drivers [1]. Procurement specifications should verify the stereochemical integrity (enantiomeric ratio) of the supplied material, as racemic DPP will not reproduce reported enantioselectivities [2].

Seprase (FAPα) Inhibitor Probe Synthesis for Oncology Target Validation

Dipeptide diphenyl phosphonates built on the DPP P1 core achieve potent, irreversible inhibition of the tumor-associated protease seprase—a validated oncology target involved in invasion and metastasis [1]. Gly-ProP(OPh)₂ demonstrates a ki/Ki of 1.06 × 10⁴ M⁻¹ min⁻¹ against seprase and exerts dose-dependent anti-invasive effects on LOX melanoma cells [1]. The chemotype's unique ability to engage both DPP-IV and seprase via a covalent, active-site-directed mechanism makes CAS 345229-22-3 the required phosphonate building block for laboratories investigating dual anti-diabetic/anti-neoplastic therapeutic strategies [2].

Quote Request

Request a Quote for Diphenyl pyrrolidine-2-phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.